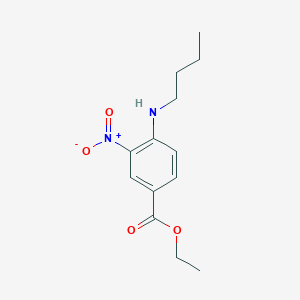

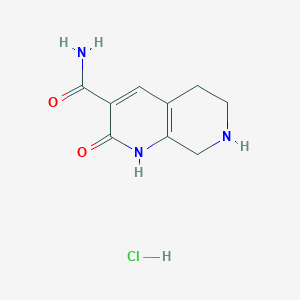

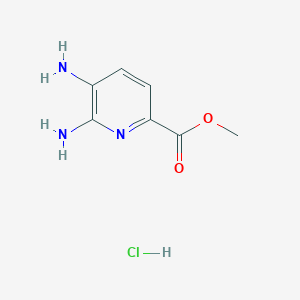

![molecular formula C7H11ClN6O B1433536 5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride CAS No. 1803592-76-8](/img/structure/B1433536.png)

5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride

説明

5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C7H11ClN6O and its molecular weight is 230.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Antimicrobial Activities

Compounds similar to 5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride have been utilized in the synthesis of new heterocyclic compounds that exhibit antimicrobial properties. For example, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives that demonstrated good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).

High Heat of Formation and Detonation

In research focused on energetic materials, Cao et al. (2020) synthesized derivatives of 1,2,4-oxadiazole and 1,2,3-triazole, finding that some derivatives exhibited high heat of formation and detonation properties, comparable with known explosives like RDX (Cao et al., 2020).

Synthesis of Oxadiazoles and Triazoles

In another study, Obushak et al. (2008) synthesized 5-substituted 1,2,4- and 1,3,4-oxadiazoles, starting from 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides. These syntheses are relevant for the creation of compounds with potential pharmaceutical applications (Obushak et al., 2008).

Insensitive Energetic Materials

Yu et al. (2017) investigated the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives. These compounds, which are a combination of 1,2,5- and 1,2,4-oxadiazole rings, showed potential as insensitive energetic materials with moderate thermal stabilities and insensitivity to impact and friction (Yu et al., 2017).

Combination with Isoxazole and Triazole

Chen et al. (2008) synthesized heterocyclic compounds combining 1,2,4-triazole and isoxazole, exploring the potential of these compounds in various applications, including pharmaceuticals (Chen et al., 2008).

Antimicrobial and Antileishmanial Activities

In the context of antimicrobial activities, Tien et al. (2016) explored derivatives of 1,3,4-oxadiazole and 1,2,4-triazole for their potential against bacteria, mold, and yeast. Süleymanoğlu et al. (2017) also studied 4-amino-1,2,4-triazole derivatives for their antileishmanial activity (Tien et al., 2016); (Süleymanoğlu et al., 2017).

Cytotoxicity Studies

The compound's potential in cytotoxicity studies was explored by Popov et al. (2020), who synthesized hybrids of 1,3,4- or 1,2,5-oxadiazoles tethered from ursane and lupane core with 1,2,3-triazole, examining their effects on cancer cells (Popov et al., 2020).

作用機序

Target of Action

The primary targets of 5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride are certain types of bacteria and fungi. The compound has shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . It also exhibits strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which are responsible for rice bacterial leaf blight and rice bacterial leaf streaks respectively .

Mode of Action

It is known that the compound interacts with its targets, leading to their inhibition or destruction . This interaction disrupts the normal functioning of the target organisms, leading to their death or growth inhibition .

Result of Action

The result of the compound’s action is the inhibition or destruction of the target organisms. This leads to a decrease in the population of these organisms, thereby controlling the diseases they cause .

特性

IUPAC Name |

5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]triazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6O.ClH/c1-4-7(8)10-12-13(4)3-6-9-5(2)14-11-6;/h3,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMDBNFJZLOJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=NOC(=N2)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1433454.png)

![2-[(2-Ethyl-2H-pyrazol-3-ylmethyl)-amino]-ethanol](/img/structure/B1433465.png)

![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1433466.png)

![Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1433475.png)